Cas no 83-15-8 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide structure
83-15-8 structure
Product Name:N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
N.o CAS:83-15-8
MF:C13H15N3O2
MW:245.277102708817
CID:81709
PubChem ID:329758147
Update Time:2024-10-27

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Acetamidoantipyrine
    • N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide
    • 4-acetamidophenazone
    • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
    • 4-acetamido-2,3-dimethyl-1-phenylpyrazol-5-one
    • 4-Acetaminoantipyrine
    • 4-Acetoaminoantipyrine
    • 4-acetylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
    • 4-Acetylaminophenazone
    • Acetamide,N-antipyrinyl
    • Acetamidoantipyrine
    • Acetylaminoantipyrine
    • Antipyrine,4-acetamido
    • N-Acetyl-4-aminoantipyrine
    • N-Acetylaminoantipyrine
    • N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide
    • N-Antipyrinylacetamide
    • NSC 331807
    • Acetamide,N-antipyrinyl- (8CI)
    • Antipyrine, 4-acetamido- (6CI,7CI)
    • 4-(N-Acetylamino)antipyrine
    • 4-Acetylaminoantipyrine
    • N-Acetyl-4-aminophenazone
    • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
    • Acetamide, N-antipyrinyl- (8CI)
    • Antipyrine, 4-acetamido- (6CI, 7CI)
    • N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide (ACI)
    • Acetamide, N-(antipyrinyl)-
    • AI3-52432
    • Oprea1_507768
    • 4-AcetamidoAntipyrine-d3
    • FT-0631379
    • AAA METABOLITE OF METAMIZOLE
    • 83-15-8
    • NS00000226
    • MFCD00003141
    • Z27661913
    • F0034-0117
    • EINECS 201-457-0
    • Acetyl-4-aminoantipyrine
    • Q27156901
    • NSC-331807
    • J47.302B
    • Acetamide, N-antipyrinyl-
    • NSC331807
    • 4AAA
    • Oprea1_016919
    • AKOS000746331
    • SCHEMBL5050992
    • 4-Acetylaminoantipyrine 10 microg/mL in Acetonitrile
    • 4-Acetamidoantipyrin
    • SDCCGMLS-0064808.P002
    • 535H9N144Z
    • N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide
    • Acetamide,N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • Antipyrine, 4-acetamido-
    • MS-10581
    • SR-01000395595
    • Aminoantipyrine, N-acetyl-
    • 4-Acetamidoantipyrine, analytical standard
    • CHEMBL1831257
    • CS-0313868
    • N-Acetyl-4-Aminoantipyrin
    • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide #
    • InChI=1/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
    • SDCCGMLS-0064808.P001
    • CHEBI:83513
    • OIAGWXKSCXPNNZ-UHFFFAOYSA-N
    • A840513
    • Acetamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • OIAGWXKSCXPNNZ-UHFFFAOYSA-
    • DTXSID40232106
    • 4-AAA
    • Acetamide,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
    • UNII-535H9N144Z
    • SR-01000395595-1
    • 4-Acetamido Antipyrine
    • HY-W268542
    • G77246
    • DB-056685
    • MDL: MFCD00003141
    • Inchi: 1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
    • Chave InChI: OIAGWXKSCXPNNZ-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=C(C)N(C)N(C2C=CC=CC=2)C1=O

Propriedades Computadas

  • Massa Exacta: 245.11600
  • Massa monoisotópica: 245.116
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 397
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: none
  • Superfície polar topológica: 52.6A^2

Propriedades Experimentais

  • Cor/Forma: 浅黄色结晶。
  • Densidade: 1.1477 (rough estimate)
  • Ponto de Fusão: 200-203 °C (lit.)
  • Ponto de ebulição: 388.24°C (rough estimate)
  • Ponto de Flash: Not available
  • Índice de Refracção: 1.5600 (estimate)
  • PSA: 56.03000
  • LogP: 1.51580
  • Solubilidade: 溶于水和乙醇,适量溶于热乙酸乙酯和氯仿,微溶于苯,不溶于粗汽油。
  • Pressão de vapor: Not available

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Informações de segurança

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dados aduaneiros

  • CÓDIGO SH:2933199090
  • Dados aduaneiros:

    中国海关编码:

    2933199090

    概述:

    2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
A141500-50mg
4-Acetamido Antipyrine
83-15-8
50mg
$ 212.00 2023-09-09
TRC
A141500-500mg
4-Acetamido Antipyrine
83-15-8
500mg
$ 1610.00 2023-09-09
Fluorochem
011067-50g
4-Acetamidoantipyrine
83-15-8 98%
50g
£105.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
55669-100MG
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8
100mg
¥3037.07 2023-10-23
Apollo Scientific
OR0161-5g
4-Acetamidoantipyrine
83-15-8 97%
5g
£40.00 2023-09-01
Apollo Scientific
OR0161-25g
4-Acetamidoantipyrine
83-15-8 97%
25g
£88.00 2023-09-01
TRC
A141500-100mg
4-Acetamido Antipyrine
83-15-8
100mg
$ 184.00 2023-04-19
TRC
A141500-1g
4-Acetamido Antipyrine
83-15-8
1g
$ 1443.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
55669-100MG
83-15-8
100MG
¥2781.2 2023-01-15
Life Chemicals
F0034-0117-2μmol
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
83-15-8 90%+
2μmol
$85.5 2023-08-18

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Chloroform ;  rt; 3 min, rt
1.2 Catalysts: Nickel dichloride
Referência
NMR-Derived Models of Amidopyrine and Its Metabolites in Complexes with Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation
Roberts, Arthur G.; et al, Biochemistry, 2011, 50(12), 2123-2134

Método de produção 2

Condições de reacção
1.1 Solvents: Acetic anhydride ;  1 h, reflux
Referência
Design and synthesis of some new thiophene, thienopyrimidine and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents
Aly, Hala M.; et al, European Journal of Medicinal Chemistry, 2011, 46(9), 4566-4572

Método de produção 3

Condições de reacção
1.1 Solvents: Acetic acid ;  reflux
Referência
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Método de produção 4

Condições de reacção
1.1 Solvents: Acetic acid ;  reflux
Referência
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Método de produção 5

Condições de reacção
1.1 Solvents: Diethyl ether ;  rt
2.1 Solvents: Acetic acid ;  reflux
Referência
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Método de produção 6

Condições de reacção
1.1 Solvents: Diethyl ether ;  rt
2.1 Solvents: Acetic acid ;  reflux
Referência
Studies on new cyclic imides obtained from aminophenazone with analgesic properties: potent effects of a 3,4-dichloromaleimide derivative
De Campos, Fatima; et al, Arzneimittel-Forschung, 2002, 52(6), 455-461

Método de produção 7

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt; 1 h, rt
Referência
Ru-Catalyzed C(sp2)-H Bond Arylation of Benzamides Bearing a Novel 4-Aminoantipyrine as a Directing Group
Al Mamari, Hamad H.; et al, European Journal of Organic Chemistry, 2021, 2021(25), 3598-3603

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfur trioxide
Referência
Preparation of antipyrilamides
Kravchenya, N. A., Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(10), 1241-2

Método de produção 9

Condições de reacção
1.1 5 min, rt
Referência
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Método de produção 10

Condições de reacção
Referência
Simultaneous determination of the main metabolites of dipyrone by high-pressure liquid chromatography
Damm, D., Arzneimittel-Forschung, 1989, 39(11), 1415-17

Método de produção 11

Condições de reacção
1.1 Reagents: Pyridine ;  reflux
Referência
Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study
Iqbal, Jamshed; et al, European Journal of Pharmacology, 2018, 832, 11-24

Método de produção 12

Condições de reacção
1.1 Solvents: Pyridine ;  24 h, 20 °C
2.1 5 min, rt
Referência
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Método de produção 13

Condições de reacção
1.1 Reagents: Thionyl chloride ;  2 h, reflux
2.1 Reagents: Pyridine ;  reflux
Referência
Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study
Iqbal, Jamshed; et al, European Journal of Pharmacology, 2018, 832, 11-24

Método de produção 14

Condições de reacção
1.1 Solvents: Water ;  pH 10 - 12, 50 - 60 °C
2.1 Solvents: Pyridine ;  24 h, 20 °C
3.1 5 min, rt
Referência
Tetra(acetoxymethyl)glycoluril as an efficient and novel reagent for acylation of amines
Boudebouz, Imene; et al, International Journal of ChemTech Research, 2018, 11(5), 301-315

Método de produção 15

Condições de reacção
1.1 60 min, 110 °C
Referência
Mechanochemical Activation of the Reaction of Tetraacetylglycoluril with Some Cyclic Primary Amines. Synthesis of Acetamides
Bakibaev, A. A.; et al, Russian Journal of Organic Chemistry, 2018, 54(4), 668-669

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Raw materials

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Preparation Products

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83-15-8)N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Número da Ordem:A840513
Estado das existências:in Stock
Quantidade:50g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:50
Preço ($):290.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83-15-8)N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
A840513
Pureza:99%
Quantidade:50g
Preço ($):290.0
E- mail